molecular formula C12H9BrN2O B1444591 N-(5-bromopyridin-3-yl)benzamide CAS No. 15862-47-2

N-(5-bromopyridin-3-yl)benzamide

Cat. No. B1444591
Key on ui cas rn: 15862-47-2
M. Wt: 277.12 g/mol
InChI Key: BPINVZNJXFKXPJ-UHFFFAOYSA-N
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Patent
US08664230B2

Procedure details

To a solution of 5-bromopyridin-3-amine (0.3 g, 1.734 mmol) in THF (8.67 ml) was added TEA (0.363 ml, 2.60 mmol), and then benzoyl chloride (0.292 g, 2.081 mmol) was added to the mixture at 0° C. After stirred for 2 hours at room temperature, the reaction mixture was quenched with saturated aq. NaHCO3 (50 mL) and extracted with EtOAc (2×50 mL). The combined organic layers were washed with water and brine, dried over anhydrous Na2SO4, filtered and concentrated in vacuo. The residue was purified by column chromatography on SiO2 (Hex:EtOAc=10:1) to give N-(5-bromopyridin-3-yl)benzamide (0.435 g, 91%) as a yellow solid. 1H-NMR (CDCl3, Varian 400 MHz) δ 7.48 (2H, t, J=7.6 Hz), 7.58 (1H, t, J=7.4 Hz), 7.85-7.88 (2H, m), 8.38 (1H, brs), 8.40 (1H, d, J=1.6 Hz), 8.56-8.58 (2H, m).
Quantity
0.3 g
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
0.363 mL
Type
reactant
Reaction Step One
Name
Quantity
8.67 mL
Type
solvent
Reaction Step One
Quantity
0.292 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([NH2:8])[CH:5]=[N:6][CH:7]=1.[C:9](Cl)(=[O:16])[C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1>C1COCC1>[Br:1][C:2]1[CH:3]=[C:4]([NH:8][C:9](=[O:16])[C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)[CH:5]=[N:6][CH:7]=1

Inputs

Step One
Name
Quantity
0.3 g
Type
reactant
Smiles
BrC=1C=C(C=NC1)N
Name
TEA
Quantity
0.363 mL
Type
reactant
Smiles
Name
Quantity
8.67 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0.292 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirred for 2 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction mixture was quenched with saturated aq. NaHCO3 (50 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (2×50 mL)
WASH
Type
WASH
Details
The combined organic layers were washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography on SiO2 (Hex:EtOAc=10:1)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrC=1C=C(C=NC1)NC(C1=CC=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.435 g
YIELD: PERCENTYIELD 91%
YIELD: CALCULATEDPERCENTYIELD 90.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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